{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine is a chemical compound with the molecular formula C19H23N3O3 and a molecular weight of 341.41 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a phenylamine group.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group.
Scientific Research Applications
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research on this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of {4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the phenylamine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting the enzyme’s activity and downstream effects .
Comparison with Similar Compounds
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine can be compared with other similar compounds, such as:
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}methanol: This compound has a similar structure but with a methanol group instead of an amine group.
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}acetic acid: This compound features an acetic acid group in place of the amine group.
{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}ethanol: This compound has an ethanol group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[4-(4-aminophenyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-11-14(12-18(13-17)25-2)19(23)22-9-7-21(8-10-22)16-5-3-15(20)4-6-16/h3-6,11-13H,7-10,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQXBKKOPPLRIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.